6,6'-Difluoro-2,2'-bipyridine
Overview
Description
6,6’-Difluoro-2,2’-bipyridine is a chemical compound that belongs to the bipyridine family It is characterized by the presence of two fluorine atoms at the 6 and 6’ positions of the bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Difluoro-2,2’-bipyridine typically involves the coupling of fluorinated pyridine derivatives. One common method is the reaction between 2-bromo-6-fluoropyridine and 2-bromo-6-fluoropyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of 6,6’-Difluoro-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6,6’-Difluoro-2,2’-bipyridine .
Chemical Reactions Analysis
Types of Reactions
6,6’-Difluoro-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coordination Reactions: It can form coordination complexes with transition metals, which are useful in catalysis and material science.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the fluorine atoms under mild conditions.
Coordination Complex Formation: Transition metal salts, such as palladium chloride or platinum chloride, are used to form coordination complexes with 6,6’-Difluoro-2,2’-bipyridine.
Major Products Formed
Substituted Bipyridines: Products with various functional groups replacing the fluorine atoms.
Metal Complexes: Coordination complexes with metals like palladium, platinum, and iridium.
Scientific Research Applications
6,6’-Difluoro-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its potential in drug development and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 6,6’-Difluoro-2,2’-bipyridine is primarily related to its ability to form stable coordination complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The fluorine atoms enhance the electron-withdrawing properties of the bipyridine ligand, which can influence the reactivity and selectivity of the metal complexes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Lacks the fluorine atoms and has different electronic properties.
4,4’-Difluoro-2,2’-bipyridine: Fluorine atoms are positioned differently, affecting its reactivity and applications.
Uniqueness
The electron-withdrawing effect of the fluorine atoms enhances the stability and reactivity of its coordination complexes, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-fluoro-6-(6-fluoropyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSAVYYXUGRNGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=NC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616104 | |
Record name | 6,6'-Difluoro-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616225-38-8 | |
Record name | 6,6'-Difluoro-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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